molecular formula C8H20N2 B6236744 (4-aminobutan-2-yl)(methyl)propylamine CAS No. 854460-36-9

(4-aminobutan-2-yl)(methyl)propylamine

Cat. No.: B6236744
CAS No.: 854460-36-9
M. Wt: 144.3
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Description

(4-Aminobutan-2-yl)(methyl)propylamine is a branched aliphatic amine featuring a propylamine backbone substituted with a methyl group and a 4-aminobutan-2-yl moiety. Its reactivity and biological activity are influenced by the spatial arrangement of substituents and electronic effects .

Properties

CAS No.

854460-36-9

Molecular Formula

C8H20N2

Molecular Weight

144.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-aminobutan-2-yl)(methyl)propylamine typically involves the reaction of appropriate amines with butyl derivatives under controlled conditions. One common method includes the reductive amination of 4-aminobutan-2-one with methylamine and propylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same basic chemical reactions but is scaled up and optimized for efficiency. Catalysts and automated systems are used to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

(4-aminobutan-2-yl)(methyl)propylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amides or nitriles.

    Reduction: Reduction reactions can convert it into simpler amines or hydrocarbons using reagents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Amides, nitriles.

    Reduction: Simpler amines, hydrocarbons.

    Substitution: Alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-aminobutan-2-yl)(methyl)propylamine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential role in cellular signaling and neurotransmission. It can act as a ligand for certain receptors, influencing various biological processes.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may be used in the development of drugs targeting neurological disorders due to its ability to interact with neurotransmitter systems.

Industry

Industrially, this compound is used in the manufacture of specialty chemicals, including surfactants and polymers. Its unique properties make it suitable for applications requiring specific chemical functionalities.

Mechanism of Action

The mechanism of action of (4-aminobutan-2-yl)(methyl)propylamine involves its interaction with molecular targets such as enzymes and receptors. It can modulate the activity of these targets by binding to active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the observed effects.

Comparison with Similar Compounds

Activity in Anticancer Agents

Propylamine derivatives are frequently used as linkers or substituents in anticancer compounds. Key comparisons include:

Compound Substituents/Modifications Biological Activity (IC₅₀) Key Findings
(4-Aminobutan-2-yl)(methyl)propylamine Methyl + 4-aminobutan-2-yl Not explicitly reported Hypothesized to balance steric effects and hydrogen bonding .
3-(Dimethylamino)propylamine Dimethylamino group ~0.98 µM (RAF inhibition) Higher activity than ethylamine analogues due to optimal linker length .
3-(Diethylamino)propylamine Diethylamino group ~0.99 µM Slightly reduced activity vs. dimethylamino, likely due to steric bulk .
3-(Dimethylamino)propyl(methyl)amine Methyl + dimethylamino ~2.14 µM Bulky substituents lower activity; methyl branching may hinder binding .
Propylamine-nitroimidazole derivatives (e.g., Bis-pTFN-1) Trifluoromethylbenzyl + nitroimidazole Ci/Ce = 200 (hypoxia selectivity) Fluorinated groups enhance hypoxia-targeted cytotoxicity .

Key Trends :

  • Chain Length : Propylamine linkers outperform ethylamine analogues in RAF kinase inhibition due to optimal spatial flexibility .
  • Electron-Withdrawing Groups (EWGs) : Fluorine or trifluoromethyl substituents enhance activity by modulating lipophilicity and target interaction .
  • Steric Effects : Bulky groups (e.g., bromo, naphthyl) reduce activity, while methyl groups offer a balance between hydrophobicity and minimal steric hindrance .

Reactivity and Crosslinking Potential

Propylamine derivatives participate in crosslinking reactions, critical in drug delivery and polymer chemistry:

Reaction System Amine Component Dominant Pathway Notes
4-Methyl catechol + propylamine Unmodified propylamine Michael addition (80% products) Rapid reaction kinetics; minor Schiff base formation due to primary amine .
Hypothetical system with this compound Branched propylamine Predicted: Aryloxyl-phenol coupling Secondary amine in 4-aminobutan-2-yl may slow Michael addition vs. primary amines .

Toxicity and Environmental Impact

Aliphatic amines and their derivatives exhibit variable toxicity profiles:

Compound Toxicity (EC₅₀, Microtox®) Nitrifier Inhibition Notes
n-Propylamine ~120 µM Moderate Baseline toxicity for unmodified propylamine .
Chloropropylamine 12.68 µM High Chlorination increases toxicity by ~10-fold .
This compound Not tested Predicted: Low Branched structure may reduce membrane permeability vs. linear amines .

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